![molecular formula C13H15N3O B583189 2-Amino-3-methylamino-5-(4'-methoxyphenyl)pyridine CAS No. 1797979-39-5](/img/structure/B583189.png)
2-Amino-3-methylamino-5-(4'-methoxyphenyl)pyridine
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Overview
Description
2-Amino-3-methylamino-5-(4'-methoxyphenyl)pyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a methoxyphenyl group attached to the pyridine ring, along with a methyl group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methylamino-5-(4'-methoxyphenyl)pyridine typically involves multi-step reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 2-aminopyridine under acidic conditions to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methylamino-5-(4'-methoxyphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-methylamino-5-(4'-methoxyphenyl)pyridine has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-methylamino-5-(4'-methoxyphenyl)pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can alter the enzyme’s conformation and reduce its catalytic activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
Uniqueness
Compared to similar compounds, 2-Amino-3-methylamino-5-(4'-methoxyphenyl)pyridine exhibits unique properties due to the presence of the pyridine ring and the specific positioning of the methoxy and methyl groups. These structural differences can influence its reactivity, binding affinity, and overall biological activity .
Biological Activity
2-Amino-3-methylamino-5-(4'-methoxyphenyl)pyridine is a compound belonging to the class of amino-substituted pyridines, which are recognized for their diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with amino and methylamino groups at specific positions, along with a methoxyphenyl group. The structural characteristics play a significant role in determining its biological interactions.
Property | Details |
---|---|
Chemical Formula | C12H15N3O |
Molecular Weight | 217.27 g/mol |
Functional Groups | Amino, methylamino, methoxyphenyl |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to interact with DNA, leading to potential mutagenic effects. Specifically, N-acetoxy derivatives of this compound can form adducts with deoxyguanosine, raising concerns regarding its carcinogenic potential.
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown selective action against leukemia and prostate cancer cells, with IC50 values indicating its potency in inhibiting cell growth .
The mechanism by which this compound exerts its biological effects involves:
- DNA Interaction : The compound's metabolites can bind to DNA, potentially leading to mutations.
- Enzyme Inhibition : It may inhibit specific enzymes related to cell proliferation and survival pathways, making it a candidate for further pharmacological studies.
Case Studies and Research Findings
- Study on Antiproliferative Activity : A study evaluated the antiproliferative effects of the compound against several human cancer cell lines, including A549 (lung), HeLa (cervical), and Karpas299 (lymphoma). Results indicated that the compound significantly reduced cell viability in a dose-dependent manner .
- Mutagenicity Assessment : Another research focused on the mutagenic potential of the compound by examining its interaction with deoxyribonucleic acid (DNA). The formation of DNA adducts was confirmed through various biochemical assays, suggesting that while the compound has therapeutic potential, caution is warranted due to its mutagenic properties .
Synthesis
The synthesis of this compound can be achieved through several methods involving the reaction of appropriate precursors under controlled conditions. Key steps include:
- Formation of the Pyridine Ring : Utilizing starting materials such as 4-methoxybenzaldehyde and appropriate amines.
- Substitution Reactions : Introducing amino and methylamino groups at designated positions on the pyridine ring.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-3-N-methylpyridine-2,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-15-12-7-10(8-16-13(12)14)9-3-5-11(17-2)6-4-9/h3-8,15H,1-2H3,(H2,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWWNZHYITWHFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=CC(=C1)C2=CC=C(C=C2)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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